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Compound of Interest

Compound Name: Aclidinium Bromide

Cat. No.: B1666544 Get Quote

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance

bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD). This

technical guide provides a comprehensive overview of its chemical structure and the key

pathways for its synthesis, tailored for researchers, scientists, and professionals in drug

development.

Chemical Structure and Properties
Aclidinium bromide is a quaternary ammonium compound with a specific stereochemistry that

is crucial for its pharmacological activity. The molecule consists of a quinuclidinol ester linked to

a dithienylglycolic acid moiety and a phenoxypropyl group attached to the nitrogen atom of the

quinuclidine ring system.

The IUPAC name for aclidinium bromide is [(3R)-1-(3-phenoxypropyl)-1-

azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate bromide.[1] It is a

synthetic quaternary ammonium compound with one chiral center, and it is the pure (R)-

enantiomer that is used therapeutically.[2][3] The bromide salt is a crystalline powder that is

sparingly soluble in water and ethanol.[3]
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Property Value

IUPAC Name

[(3R)-1-(3-phenoxypropyl)-1-

azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-

dithiophen-2-ylacetate bromide[1]

Molecular Formula C₂₆H₃₀BrNO₄S₂

Molecular Weight 564.56 g/mol

Stereochemistry (3R)-enantiomer

CAS Number 320345-99-1

Synthesis Pathways
The synthesis of aclidinium bromide involves the preparation of two key intermediates: (3R)-

quinuclidinol and 2-hydroxy-2,2-dithiophen-2-ylacetic acid, followed by their esterification and

subsequent quaternization. Several synthetic routes have been developed to improve

efficiency, yield, and purity.

Synthesis of Key Intermediates
1. (3R)-Quinuclidinol:

The chiral alcohol (3R)-quinuclidinol is a critical building block. Its synthesis can be achieved

through various methods, including:

Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of 3-

quinuclidinone using a chiral catalyst, such as RuBr₂--INVALID-LINK--, in an ethanol solution

containing a base. This process can yield (R)-3-quinuclidinol with an enantiomeric excess of

88-90%, which can be further purified by recrystallization to >99% ee.

Biocatalytic Reduction: An alternative and highly efficient method utilizes a keto reductase

enzyme from microorganisms like Agrobacterium radiobacter. This bioreduction of 3-

quinuclidinone can produce (R)-3-quinuclidinol with high enantioselectivity and space-time

yields.
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Kinetic Resolution: Racemic 3-quinuclidinol can be resolved through enzymatic kinetic

resolution of its ester derivatives.

2. 2-hydroxy-2,2-dithiophen-2-ylacetic acid:

This intermediate is typically synthesized via a Grignard reaction. The process involves the

reaction of a thiophene-derived Grignard reagent with an appropriate electrophile. A plausible

route involves the reaction of 2-thienyllithium (formed by treating thiophene with n-butyllithium)

with diethyl oxalate, followed by acidic workup to yield the desired α-hydroxy acid.

Final Assembly of Aclidinium Bromide
Two primary pathways for the final assembly of aclidinium bromide are outlined below:

Pathway 1: Esterification followed by N-alkylation

This is a common route where (3R)-quinuclidinol is first esterified with 2-hydroxy-2,2-

dithiophen-2-ylacetic acid or its derivative. The resulting ester intermediate, 2-hydroxy-2,2-

dithien-2-ylacetic acid 1-azabicyclo[2.2.2]oct-3(R)-yl ester, is then quaternized by reacting it

with 3-phenoxypropyl bromide.

(3R)-Quinuclidinol

Ester Intermediate

Esterification

2-hydroxy-2,2-
dithiophen-2-ylacetic acid Aclidinium Bromide

N-alkylation

3-phenoxypropyl bromide

Click to download full resolution via product page

Caption: Esterification followed by N-alkylation pathway.

Pathway 2: N-alkylation followed by Esterification

In this alternative route, (3R)-quinuclidinol is first N-alkylated with 3-phenoxypropyl bromide to

form (3R)-3-hydroxy-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide. This
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quaternary ammonium intermediate is then esterified with a derivative of 2-hydroxy-2,2-

dithiophen-2-ylacetic acid, such as its methyl ester, in the presence of a coupling agent like

carbonyldiimidazole, followed by treatment with hydrogen bromide.
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Caption: N-alkylation followed by esterification pathway.

Experimental Protocols
Detailed experimental protocols are derived from various patented and published synthetic

procedures. The following are representative examples of the key reaction steps.

Protocol 1: Synthesis of (3R)-azabicyclo[2.2.2]oct-3-yl
hydroxy(di-2-thienyl)acetate (Ester Intermediate)
This protocol describes the esterification of (3R)-quinuclidinol.

Materials:

(3R)-quinuclidinol

Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate

Sodium methoxide

Toluene

Procedure:
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A mixture of (3R)-quinuclidinol and methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate in toluene

is prepared.

Sodium methoxide is added to the mixture.

The reaction mixture is heated to reflux, and methanol is distilled off.

The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC

or HPLC).

Upon completion, the reaction mixture is cooled and washed with water.

The organic layer is separated, dried over a suitable drying agent (e.g., sodium sulfate), and

the solvent is evaporated under reduced pressure to yield the crude ester intermediate.

The crude product can be purified by crystallization or column chromatography.

Protocol 2: Synthesis of Aclidinium Bromide via N-
alkylation
This protocol outlines the final quaternization step.

Materials:

(3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate

3-phenoxypropyl bromide

Dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and chloroform

Procedure:

A suspension of (3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate is prepared in a

suitable solvent such as DMSO or a mixture of acetonitrile and chloroform.

3-phenoxypropyl bromide is added to the suspension at a controlled temperature (e.g.,

30°C).
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The reaction mixture is stirred at this temperature for a specified period until the reaction is

complete, as monitored by HPLC.

The product, aclidinium bromide, may precipitate out of the solution.

The suspension is cooled, and the product is collected by filtration.

The collected solid is washed with a suitable solvent (e.g., acetonitrile) and dried under

vacuum to yield aclidinium bromide.

The purity of the final product can be assessed by HPLC. A purity of >98% is typically

achieved.

Step Reactants Solvents
Key
Conditions

Typical Yield

Esterification

(3R)-

quinuclidinol,

Methyl 2-

hydroxy-2,2-

di(thiophen-2-

yl)acetate

Toluene
Reflux, removal

of methanol
High

N-alkylation

Ester

intermediate, 3-

phenoxypropyl

bromide

DMSO or

Acetonitrile/Chlor

oform

30°C 70-90%

This guide provides a foundational understanding of the chemical structure and synthetic

methodologies for aclidinium bromide. The development of efficient, cost-effective, and

environmentally friendly synthetic processes remains an active area of research in

pharmaceutical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://patents.google.com/patent/WO2018150437A1/en
https://patents.google.com/patent/WO2018150437A1/en
https://www.hovione.com/knowledge-center/patent/process-preparation-aclidinium-bromide
https://www.chemicalbook.com/synthesis/r-3-quinuclidinol.htm
https://www.benchchem.com/product/b1666544#aclidinium-bromide-chemical-structure-and-synthesis-pathways
https://www.benchchem.com/product/b1666544#aclidinium-bromide-chemical-structure-and-synthesis-pathways
https://www.benchchem.com/product/b1666544#aclidinium-bromide-chemical-structure-and-synthesis-pathways
https://www.benchchem.com/product/b1666544#aclidinium-bromide-chemical-structure-and-synthesis-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666544?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

